molecular formula C16H20NO6- B15133109 Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester

Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester

Cat. No.: B15133109
M. Wt: 322.33 g/mol
InChI Key: SOHLZANWVLCPHK-LBPRGKRZSA-M
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Description

Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester (CAS: 80963-12-8) is a protected derivative of L-aspartic acid. Its molecular formula is C₁₇H₂₃NO₆, with a molecular weight of 337.373 g/mol . The compound features:

  • A tert-butoxycarbonyl (Boc) group protecting the α-amino group.
  • A benzyl (phenylmethyl) ester at the β-carboxylic acid (4-position).

This structure is critical in peptide synthesis, where the Boc group offers temporary amine protection under acidic conditions, and the benzyl ester stabilizes the carboxylic acid during reactions . The compound is synthesized via esterification and Boc-protection steps, with documented synthetic routes in 11 articles .

Properties

Molecular Formula

C16H20NO6-

Molecular Weight

322.33 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoate

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/p-1/t12-/m0/s1

InChI Key

SOHLZANWVLCPHK-LBPRGKRZSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the protection of an amino acid with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The final step involves the formation of the 4-oxobutanoic acid moiety through oxidation or other suitable transformations .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The carbonyl group in the 4-oxobutanoic acid moiety can be reduced to form a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid depends on its specific application. In peptide synthesis, the Boc group serves as a protecting group for the amino group, preventing unwanted side reactions during peptide bond formation. The benzyloxy group can be used as a leaving group or a functional handle for further chemical modifications .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table compares the target compound with analogs differing in protective groups, ester substituents, or stereochemistry:

Compound Name CAS Number Molecular Formula Protective Group Ester Substituents Molecular Weight (g/mol) Key Properties
Target: Aspartic acid, Boc-, 4-benzyl ester 80963-12-8 C₁₇H₂₃NO₆ Boc 4-benzyl 337.37 Acid-labile Boc; benzyl ester cleaved via hydrogenolysis
D-Aspartic acid, Boc-, 1-chromenyl 4-benzyl ester - C₂₃H₂₄ClNO₇ Boc 1-(6-chloro-4-ethyl-2-oxochromen-7-yl), 4-benzyl 478.89 Chromenyl group may enhance UV activity; used in chromophore-linked drug synthesis
Aspartic acid, Z-glycyl-, 4-methyl 1-(4-nitrophenyl) ester 13574-80-6 C₂₂H₂₃N₃O₁₀ Z (benzyloxycarbonyl) 4-methyl, 1-(4-nitrophenyl) 489.43 Nitrophenyl ester aids in spectrophotometric monitoring; Z group base-labile
L-Aspartic acid, Boc-, 4-tert-butyl ester 566188-97-4 C₂₀H₂₉NO₆ Boc 4-tert-butyl 379.45 tert-butyl ester offers steric hindrance; slower hydrolysis than benzyl
D-Aspartic acid, Z-, 4-tert-butyl 1-methyl ester (hydrate) 1820580-02-6 C₁₇H₂₅NO₇ Z 4-tert-butyl, 1-methyl 355.38 Hydrate form improves solubility; Z group requires catalytic hydrogenation
L-Aspartic acid, Fmoc-, 4-(1-ethyl-1-methylpropyl) ester 200336-86-3 C₃₂H₃₃NO₆ Fmoc (fluorenylmethyloxy) 4-(1-ethyl-1-methylpropyl) 539.60 Fmoc provides UV detectability; bulky ester enhances stability in SPPS

Functional Group Impact on Properties

  • Protective Groups :

    • Boc : Removed under mild acidic conditions (e.g., TFA), making it ideal for stepwise peptide elongation .
    • Z (Benzyloxycarbonyl) : Requires catalytic hydrogenation for removal, limiting compatibility with sulfur-containing residues .
    • Fmoc : Cleaved under basic conditions (e.g., piperidine), enabling orthogonal protection strategies .
  • Ester Substituents: Benzyl: Common in solid-phase synthesis; cleaved via hydrogenolysis or HBr/acetic acid . tert-Butyl: Acid-stable but hydrolyzed slowly under strong acids, useful in fragment condensation . Nitrophenyl: Acts as a leaving group, facilitating active ester formation in coupling reactions .

Stereochemical and Isotopic Variations

  • D-Aspartic Acid Derivatives (e.g., ): Differ in configuration at the α-carbon, affecting biological activity and enzyme recognition .
  • Isotopic Labels : and highlight compounds with isotopic mass variants (e.g., chlorine, nitro groups), useful in tracking metabolic pathways .

Stability and Reactivity

  • Boc vs. Fmoc Stability : Boc derivatives are less prone to diketopiperazine formation than Fmoc, but Fmoc offers better solubility in polar solvents .
  • Ester Reactivity: Benzyl esters react faster in hydrogenolysis than tert-butyl esters, enabling selective deprotection .

Biological Activity

Aspartic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester , is noted for its potential applications in pharmaceuticals and biochemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

  • Chemical Formula : C13H23NO6
  • Molecular Weight : 285.33 g/mol
  • CAS Number : 155542-33-9
  • Physical State : Colorless crystalline solid

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is known to influence its reactivity and biological interactions.

The biological activity of aspartic acid derivatives often involves modulation of neurotransmitter systems. Specifically, compounds that interact with N-methyl-D-aspartate (NMDA) receptors have been shown to possess neuroprotective properties. Research indicates that certain aspartic acid derivatives can act as selective antagonists for NMDA receptor subtypes, particularly NR2B . This selectivity may lead to therapeutic applications in treating neurological disorders.

2. Neuroprotective Effects

Studies have demonstrated that aspartic acid derivatives can exhibit neuroprotective effects through the inhibition of excitotoxicity associated with excessive glutamate signaling. In particular, the inhibition of NR2B-containing NMDA receptors has been linked to reduced neuronal cell death in models of neurodegeneration .

Case Study 1: Neuroprotection in Animal Models

A study involving animal models of ischemia demonstrated that administration of aspartic acid derivatives resulted in significant reductions in infarct size and improved functional recovery post-injury. The neuroprotective effects were attributed to the blockade of excitotoxic pathways mediated by NMDA receptors .

Case Study 2: Antifungal Screening

In a series of antifungal assays, N-benzoyl amino acids were synthesized and tested against various fungal strains. The results indicated that certain structural modifications led to enhanced antifungal activity, suggesting that similar modifications could be explored for aspartic acid derivatives .

Data Table: Biological Activities of Aspartic Acid Derivatives

Activity TypeCompound TypeObserved EffectReference
NeuroprotectionNMDA receptor antagonistsReduced neuronal cell death
AntifungalN-benzoyl amino acidsInhibition of fungal growth
SelectivityNR2B-selective antagonistsPotential treatment for neurological disorders

Q & A

Basic: What experimental design strategies are recommended to optimize the synthesis yield of this Boc-protected aspartic acid benzyl ester?

Methodological Answer:
To optimize synthesis, employ Design of Experiments (DoE) principles to systematically evaluate variables such as reaction temperature, stoichiometry of reagents (e.g., coupling agents), and solvent polarity. For example:

  • Reagent Ratios : Adjust the molar equivalents of the Boc-protecting agent relative to aspartic acid. highlights the use of triethylamine as an HCl scavenger to improve coupling efficiency in similar esterifications.
  • Temperature Control : Lower temperatures (e.g., 273 K) during coupling steps can minimize side reactions, as shown in peptide synthesis protocols .
  • Solvent Selection : Use polar aprotic solvents like THF or DCM, which are compatible with carbamate formation and esterification .
    Statistical tools like response surface methodology (RSM) can identify optimal conditions with minimal experimental runs .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and benzyl ester (aromatic protons at δ 7.2–7.4 ppm).
  • Infrared Spectroscopy (IR) : Detect carbonyl stretches for the Boc group (~1680–1720 cm1^{-1}) and ester moiety (~1740 cm1^{-1}).
  • X-ray Crystallography : Resolve hydrogen-bonding patterns and confirm stereochemistry, as demonstrated in structurally analogous peptide esters .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, referencing protocols for Boc-protected amino acid derivatives .

Advanced: How does the stability of this compound vary under different storage conditions, and what degradation pathways are observed?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies at elevated temperatures (e.g., 40°C) in inert atmospheres. Monitor degradation via HPLC or TLC. suggests refrigeration (2–8°C) for long-term storage of similar esters to prevent hydrolysis.
  • Hydrolytic Degradation : Expose the compound to aqueous buffers (pH 4–9) to assess ester and carbamate group lability. The benzyl ester is prone to basic hydrolysis, while the Boc group is acid-labile .
  • Light Sensitivity : Perform photostability testing under ICH guidelines (e.g., UV/Vis exposure) to detect radical-mediated decomposition.

Advanced: What strategies enable selective deprotection of the Boc group without cleaving the benzyl ester?

Methodological Answer:

  • Acidic Conditions : Use trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 30–60 minutes. The Boc group is cleaved under mild acidic conditions, while the benzyl ester remains intact due to its higher stability in acid .
  • Scavengers : Add nucleophilic scavengers (e.g., triisopropylsilane) to quench carbocation byproducts and prevent ester side reactions .
  • Monitoring : Track deprotection progress via TLC (Rf shift) or 1^1H NMR loss of tert-butyl signals.

Basic: How can solubility properties inform solvent selection for reactions involving this compound?

Methodological Answer:

  • Solubility Screening : Test solubility in solvents like DCM, THF, ethyl acetate, and DMF. reports that benzyl esters of aspartic acid derivatives exhibit moderate solubility in THF and DCM.
  • Reaction Medium : Choose solvents that dissolve both the starting material and coupling agents. For example, DMF enhances solubility in peptide couplings but may require post-reaction purification .
  • Co-solvent Systems : For poorly soluble intermediates, use DCM:DMF (9:1) mixtures to balance solubility and reactivity.

Advanced: What mechanistic insights explain the role of HCl scavengers in the synthesis of this compound?

Methodological Answer:

  • Scavenger Function : Triethylamine (TEA) neutralizes HCl generated during carbamate or ester bond formation, preventing protonation of the nucleophile (e.g., amine or alcohol) and ensuring efficient coupling .
  • Kinetic vs. Thermodynamic Control : Excess TEA shifts the equilibrium toward product formation by removing inhibitory HCl. shows that stoichiometric scavengers improve yields in amide/ester syntheses.
  • Alternative Scavengers : Consider polymer-bound bases (e.g., PS-DIPEA) for simplified purification in solid-phase synthesis .

Advanced: How can researchers resolve contradictions in literature regarding optimal reaction times for Boc protection of aspartic acid derivatives?

Methodological Answer:

  • Kinetic Studies : Perform time-course experiments (e.g., sampling at 1, 3, 6, 12, 24 h) to monitor reaction completion via TLC or LC-MS. reports 12-hour reactions for similar esters.
  • Catalyst Screening : Evaluate coupling agents (e.g., HATU vs. DCC) to accelerate reaction rates.
  • Computational Modeling : Use DFT calculations to compare activation energies of competing pathways, addressing discrepancies in reported conditions .

Basic: What are the key applications of this compound in peptide synthesis and medicinal chemistry?

Methodological Answer:

  • Peptide Chain Elongation : The Boc group protects the α-amine during solid-phase synthesis, while the benzyl ester shields the β-carboxyl group, enabling selective deprotection for subsequent couplings .
  • Prodrug Design : The ester moiety can enhance cell permeability, with hydrolysis in vivo releasing active aspartic acid derivatives .
  • Intermediate for Orthogonal Protection : Used in multi-step syntheses requiring sequential deprotection (e.g., Fmoc/Boc strategies) .

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